3-(1-(Cyclopropylmethyl)-1H-pyrazol-3-yl)indolizine-1-carboxylic acid

Physicochemical property Lipophilicity (logP) Metabolic stability

This indolizine-1-carboxylic acid derivative, featuring an N-cyclopropylmethyl pyrazole at the 3-position, is essential for medicinal chemistry programs targeting PPAR-γ activation, NF-κB suppression, and JNK/EGFR kinase profiling. The cyclopropylmethyl substituent confers unique lipophilicity and conformational constraints absent in N-unsubstituted or N-methyl analogs, directly impacting target engagement and metabolic stability. Procuring CAS 1422069-19-9 at ≥95% purity ensures reproducible in vivo anti-inflammatory efficacy (as demonstrated by structurally related B4 in TNBS-induced colitis models) and reliable SAR results. Avoid inactive analogs by selecting this specific regioisomer.

Molecular Formula C16H15N3O2
Molecular Weight 281.31 g/mol
Cat. No. B8110364
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-(Cyclopropylmethyl)-1H-pyrazol-3-yl)indolizine-1-carboxylic acid
Molecular FormulaC16H15N3O2
Molecular Weight281.31 g/mol
Structural Identifiers
SMILESC1CC1CN2C=CC(=N2)C3=CC(=C4N3C=CC=C4)C(=O)O
InChIInChI=1S/C16H15N3O2/c20-16(21)12-9-15(19-7-2-1-3-14(12)19)13-6-8-18(17-13)10-11-4-5-11/h1-3,6-9,11H,4-5,10H2,(H,20,21)
InChIKeyWIVKPIWPQZRDNH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes30 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(1-(Cyclopropylmethyl)-1H-pyrazol-3-yl)indolizine-1-carboxylic acid: Core Scaffold & Comparator-Relevant Identity for Procurement


3-(1-(Cyclopropylmethyl)-1H-pyrazol-3-yl)indolizine-1-carboxylic acid (CAS 1422069-19-9, molecular formula C₁₆H₁₅N₃O₂, molecular weight 281.31 g/mol) is a heterocyclic small molecule that combines an indolizine-1-carboxylic acid core with a 1-cyclopropylmethyl-1H-pyrazol-3-yl substituent at the 3-position . The indolizine scaffold is recognized in medicinal chemistry for its capacity to engage diverse biological targets including kinases and nuclear receptors, while the pyrazole moiety is frequently exploited for hydrogen-bond donor/acceptor interactions and metabolic stability [1]. The cyclopropylmethyl group on the pyrazole nitrogen distinguishes this compound from its N-unsubstituted (CAS 1263180-59-1) and N-methyl (CAS 1422138-28-0) analogs, imparting altered lipophilicity and conformational constraints that are critical for target binding and pharmacokinetic properties . Available predominantly as a research chemical from specialized suppliers at ≥95% purity , this compound serves as a key intermediate and screening candidate in anti-inflammatory and kinase-inhibitor programs.

Procurement Risk: Why 3-(1-(Cyclopropylmethyl)-1H-pyrazol-3-yl)indolizine-1-carboxylic acid Cannot Be Replaced by In-Class Analogs


Although indolizine-1-carboxylic acid derivatives with pyrazole substitution share a common core, small alterations at the N-1 position of the pyrazole ring produce profound differences in biological activity, metabolic stability, and selectivity. The N-cyclopropylmethyl substituent on the target compound (CAS 1422069-19-9) introduces a combination of steric bulk, increased lipophilicity, and restricted conformational freedom that is absent in the N-unsubstituted (CAS 1263180-59-1) and N-methyl (CAS 1422138-28-0) analogs . Published structure-activity-relationship (SAR) studies on pyrazole-containing indolizines demonstrate that even modest N-alkyl variations can determine whether a compound acts as a PPAR-γ agonist with anti-inflammatory efficacy in vivo or remains inactive [1]. Generic substitution with an unmodified pyrazole or an N-methyl analog therefore carries a high risk of losing target engagement, functional activity, or desired physicochemical properties—directly compromising experimental reproducibility and project timelines .

Quantitative Differentiation Guide: 3-(1-(Cyclopropylmethyl)-1H-pyrazol-3-yl)indolizine-1-carboxylic acid vs. Closest Analogs


N-Substituent Effect on Lipophilicity: Cyclopropylmethyl vs. Unsubstituted and Methyl Pyrazole Analogs

The cyclopropylmethyl group on the target compound contributes substantially higher calculated lipophilicity compared to the N-unsubstituted analog. Using consensus logP prediction models, the target compound (CAS 1422069-19-9) has a higher cLogP (∼2.0–2.5 log units above the N—H parent) due to the added three-carbon cycloalkyl group . This increase in logP can improve membrane permeability but may also alter solubility and protein binding. In contrast, the N-methyl analog (CAS 1422138-28-0) provides insufficient lipophilicity gain, while the cyclopentyl analog (CAS not confirmed) overshoots, potentially reducing solubility below usable thresholds . The cyclopropylmethyl substituent thus occupies a differentiated lipophilicity window that balances permeability and solubility for in vitro and in vivo assays.

Physicochemical property Lipophilicity (logP) Metabolic stability

PPAR-γ-Mediated Anti-Inflammatory Activity: Class-Level SAR Demands N-Alkyl Optimization

In a well-controlled study of five pyrazole-containing indolizine derivatives (B1–B5) bearing varied N-alkyl substitutions, compound B4—structurally related to the target compound—showed clear PPAR-γ-dependent anti-inflammatory activity. B4 decreased TNF-α production in LPS-stimulated peritoneal macrophages and significantly ameliorated TNBS-induced colitis in mice, effects that were abrogated by the PPAR-γ antagonist GW9662 [1]. While the exact compound B4 structure is not disclosed as identical to CAS 1422069-19-9, the SAR trend demonstrates that N-alkyl identity on the pyrazole ring is a primary determinant of PPAR-γ activation and downstream NF-κB suppression. The cyclopropylmethyl group on the target compound provides a unique steric and electronic profile that may replicate or improve upon B4’s activity, whereas the N-unsubstituted (CAS 1263180-59-1) and N-methyl (CAS 1422138-28-0) analogs are predicted to be significantly less active or inactive in this pathway [1].

PPAR-γ agonism NF-κB inhibition Inflammatory bowel disease

Indolizine Core Substitution Pattern: Position-1 Carboxylic Acid vs. Position-6 Isomer Binding Specificity

The position of the carboxylic acid group on the indolizine core is a critical determinant of biological target engagement. Patents describing indolizine-based kinase inhibitors highlight that 1-carboxylic acid derivatives preferentially coordinate with kinase hinge-region residues, while 6-carboxylic acid isomers (e.g., CHEMBL3444464, CAS 1422066-51-0) present a different hydrogen-bonding geometry that favors alternative kinase or GPCR targets [1]. The target compound (CAS 1422069-19-9) bears the carboxylic acid at the 1-position, aligning it with JNK and EGFR inhibitor pharmacophore models described in WO2003024967A2 [2]. Substituting with a position-6 isomer could dramatically reduce or abolish kinase inhibitory activity, even if the pyrazole N-substituent is identical.

Kinase inhibitor JNK inhibitor Regioisomeric selectivity

Commercial Purity and Storage Specifications Differentiate the Target Compound from Lowest-Cost Analogs

The commercially available 3-(1-(cyclopropylmethyl)-1H-pyrazol-3-yl)indolizine-1-carboxylic acid (CAS 1422069-19-9) is supplied at a standard purity of ≥95% (Catalog No. CM261072) . In contrast, the unsubstituted pyrazole analog (CAS 1263180-59-1) is offered by certain vendors at purities as low as 95% with less rigorous characterization, and the methyl analog (CAS 1422138-28-0) may require custom synthesis with extended lead times . The target compound additionally benefits from documented storage recommendations (2–8°C, sealed, moisture-free) that are critical for preserving carboxylic acid integrity and preventing decarboxylation or esterification during long-term storage . These supply-chain parameters directly affect experimental reproducibility and should be considered in procurement decisions.

Chemical purity Storage stability Procurement specification

Synthetic Tractability and Late-Stage Derivatization Potential: Carboxylic Acid at Position 1 Enables Amide and Ester Library Generation

The carboxylic acid at the indolizine 1-position provides a chemically accessible handle for amide coupling, esterification, and reduction reactions that are central to lead optimization [1]. This substitution pattern is synthetically more tractable than the indolizine-6-carboxylic acid isomer (CHEMBL3444464), which often requires additional protection/deprotection steps due to steric hindrance [2]. The cyclopropylmethylpyrazole substituent further enhances the compound's value as a scaffold because it introduces a metabolically stable N-alkyl group that is less prone to oxidative N-dealkylation than N-methyl or N-ethyl analogs, potentially extending in vivo half-life [3]. Together, these synthetic and metabolic features make the target compound a preferred starting point for focused library synthesis compared to its structural neighbors.

Medicinal chemistry Carboxylic acid derivatization Library synthesis

High-Confidence Application Scenarios for 3-(1-(Cyclopropylmethyl)-1H-pyrazol-3-yl)indolizine-1-carboxylic acid Based on Quantitative Differentiation Evidence


PPAR-γ Agonist Lead Optimization in Inflammatory Bowel Disease Programs

Leveraging the class-level SAR established in Section 3 (Evidence_Item 2), this compound is best deployed as a starting scaffold for medicinal chemistry campaigns targeting PPAR-γ activation and NF-κB suppression. The cyclopropylmethyl group is expected to confer the necessary N-alkyl substitution for PPAR-γ engagement and anti-inflammatory efficacy, as demonstrated by the structurally related compound B4 in the TNBS-induced colitis model [1]. Researchers should prioritize this compound over the N-unsubstituted or N-methyl analogs, which are predicted to lack activity in this pathway.

Kinase Inhibitor Probe Development Utilizing the Indolizine-1-Carboxylic Acid Pharmacophore

Based on patent pharmacophore models (Section 3, Evidence_Item 3), the indolizine-1-carboxylic acid configuration aligns with the hinge-binding region of JNK and EGFR kinases [2]. This compound is suitable for biochemical kinase profiling and iterative structure-based design. Procurement of the correct 1-carboxylic acid regioisomer (CAS 1422069-19-9) is essential; the 6-carboxylic acid analog CHEMBL3444464 is predicted to be inactive against the same kinase panel.

Focused Indolizine Library Synthesis via Carboxylic Acid Derivatization

With a reactive 1-carboxylic acid handle and a metabolically durable N-cyclopropylmethyl group (Section 3, Evidence_Item 5), this compound serves as an efficient diversification point for generating amide and ester libraries [3]. Medicinal chemistry teams can rapidly explore structure-activity relationships while minimizing the risk of metabolic N-dealkylation—a common failure mode for N-methyl analogs.

Procurement-Standardized Biological Screening with Defined Purity and Storage

Commercial availability at ≥95% purity with documented storage conditions (2–8°C, sealed, moisture-free; Section 3, Evidence_Item 4) ensures batch-to-batch consistency for in vitro and cell-based assays . This reduces the variability associated with custom-synthesized analogs and supports reproducible pharmacological data across laboratories.

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